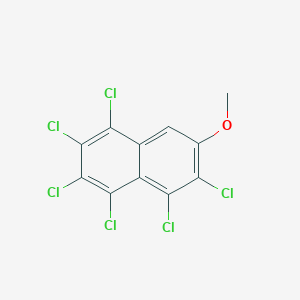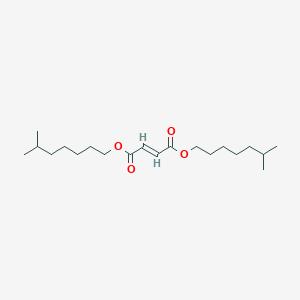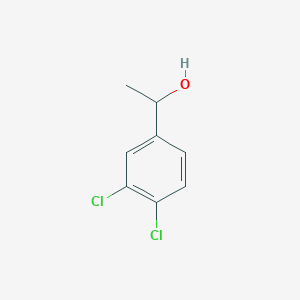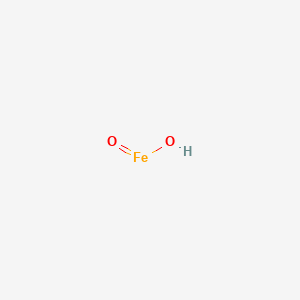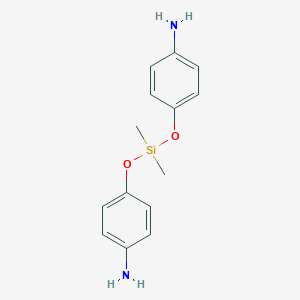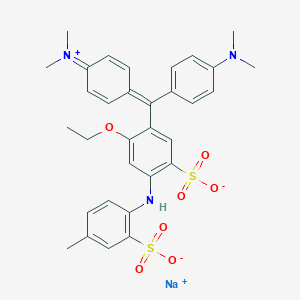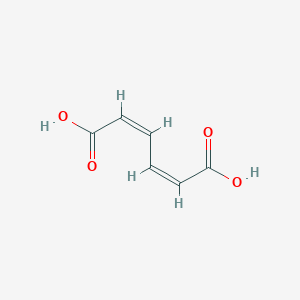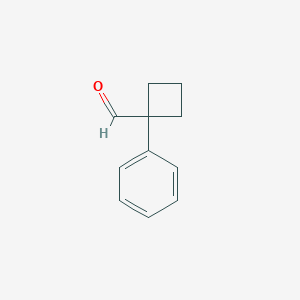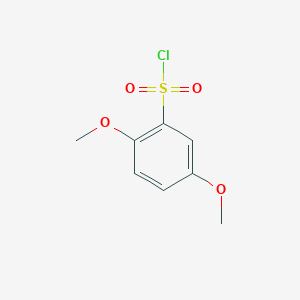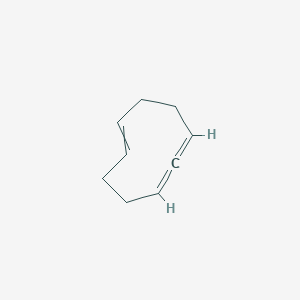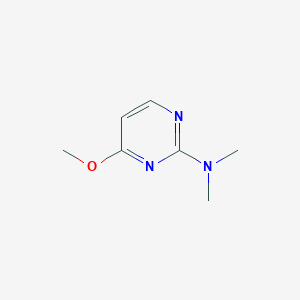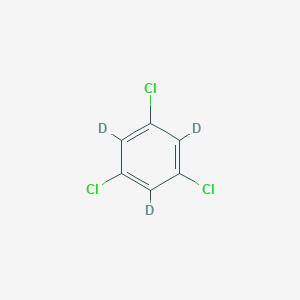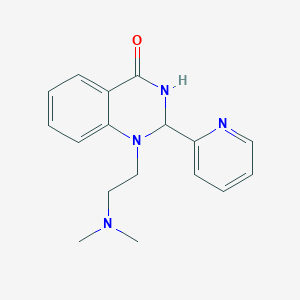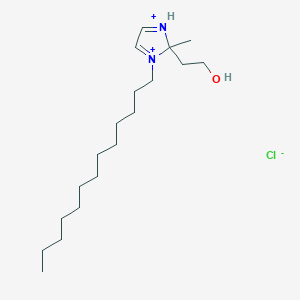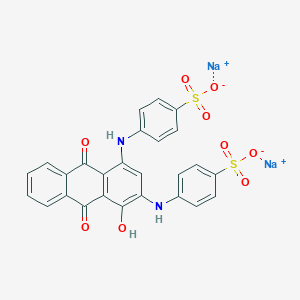
C.I.媒染黑13
描述
Synthesis Analysis
Mordant dyes, such as C.I. Mordant Black 13, are substances applied to a textile substrate in parallel with the dyeing process that modify the interaction of dye and fiber . They remain present in the subsequent dyed material to provide better uptake, better fastness, and/or a wider range of colors than would otherwise be achieved .Molecular Structure Analysis
A study has been conducted where new visible light harvesting dyes (MBR1–MBR5) were designed as efficient materials with silyl based anchoring abilities on semiconducting units for future dye-solar cells applications . A novel dye structure (MBR) was derived from the chemical structure of mordant black (MB) dye with electron acceptor semiconducting units (MBR1–MBR5) .Chemical Reactions Analysis
Mordant Black (MB11) is an anionic azo dye that is used to color nylon fibers as well as other textiles . It has been proven to have a high capacity to remove some anionic dyes . The coagulation-flocculation mechanism of biocoagulants was hypothesized to be adsorption and charge neutralization .Physical And Chemical Properties Analysis
Mordant dyes, such as C.I. Mordant Black 13, are substances applied to a textile substrate in parallel with the dyeing process that modify the interaction of dye and fiber . They remain present in the subsequent dyed material to provide better uptake, better fastness, and/or a wider range of colors than would otherwise be achieved .科学研究应用
Visible Light Harvesting and Dye-Solar Cells
Summary of the Application
“C.I. Mordant Black 13” has been used in the design of new visible light harvesting dyes (MBR1–MBR5). These dyes are efficient materials with silyl based anchoring abilities on semiconducting units for future dye-solar cells applications .
Methods of Application and Experimental Procedures
The unique molecular structures of these dyes were evaluated thoroughly by density functional theory (DFT) calculations. A novel dye structure (MBR) was derived from the chemical structure of mordant black (MB) dye with electron acceptor semiconducting units (MBR1–MBR5) . The Coulomb-attenuating Becke, 3-parameter, Lee–Yang–Parr (CAM-B3LYP) functional, which had a hybrid and long-range correlation with 6-31G + (d,p), was used in the calculations .
Results or Outcomes
The energies of highest occupied molecular orbitals (HOMO), lowest unoccupied molecular orbitals (LUMO), and their HOMO–LUMO energy gaps (HLG) were calculated. Their ionization potentials (IP) varied from 5.616 to 8.320 eV, demonstrating their good electron donating trend . The λmax values of dyes displayed a significant red shift from MBR (682 nm) value with range 565–807 nm except MBR1 which was slightly blue shifted . The dye MBR4, which had the smallest HLG (0.23 eV) had the greatest second order nonlinear optical (NLO) response of 144,234 Debye-Angstrom−1 .
Textile Dyeing Using Natural Mordants
Summary of the Application
“C.I. Mordant Black 13” is used in the textile industry for dyeing fabrics. The use of natural mordants and dyes is gaining popularity due to their environmental friendliness, biodegradability, renewability, non-hazardous nature, and non-allergic properties .
Methods of Application and Experimental Procedures
The dye is applied to the fabric using various methods to improve dyeing, including sonication, plasma, ultraviolet, microwave, and gamma irradiation . Bio-mordants are used to enhance the bonding of natural dyes to the fabric, resulting in textiles that exhibit excellent washing fastness .
Results or Outcomes
The use of “C.I. Mordant Black 13” and other natural dyes results in textiles with vibrant colors. However, they are limited by poor color fastness and a constrained palette of shades. These limitations can be resolved by using mordants on textile materials .
Reactive Dyes for Living Cells
Summary of the Application
“C.I. Mordant Black 13” is part of a broader class of reactive dyes used in biology and medicine for staining living cells . These dyes help in the detection of properties of biological systems, identification of biological structures, and chemical/biochemical contents .
Methods of Application and Experimental Procedures
The reactive dyeing process involves the application of the colorant or colorant precursor (reactant) to a substrate, which does not have the same chemical structure as that of the colorant (product) retained in the substrate .
Results or Outcomes
The use of reactive dyes like “C.I. Mordant Black 13” has helped in the detection of changes in locations of cells and cell components. However, problems occur with such probes, particularly the problematic character of many standard protocols, and localization artifacts arising with reactive probes whose reactant and product species are physiochemically significantly different .
Environmental Science: Water Treatment
Summary of the Application
“C.I. Mordant Black 13” is used in environmental science, particularly in the field of water treatment. The dye is removed from aqueous solutions using biocoagulants, such as Moringa oleifera (MO) seed extracts .
Methods of Application and Experimental Procedures
The MO seed extracts are used as biocoagulants to remove “C.I. Mordant Black 13” from aqueous solutions. The performance of these extracts is compared with that of aluminum sulfate (alum), a commonly used coagulant .
Results or Outcomes
The use of MO seed extracts as biocoagulants has shown promise in the effective removal of “C.I. Mordant Black 13” from aqueous solutions. This approach is considered environmentally friendly and sustainable .
Biological and Medical Staining
Summary of the Application
“C.I. Mordant Black 13” is used in the field of biology and medicine for staining living cells. These dyes help in the detection of properties of biological systems, identification of biological structures, and chemical/biochemical contents .
Methods of Application and Experimental Procedures
The reactive dyeing process involves the application of the colorant or colorant precursor (reactant) to a substrate, which does not have the same chemical structure as that of the colorant (product) retained in the substrate .
Results or Outcomes
The use of reactive dyes like “C.I. Mordant Black 13” has helped in the detection of changes in locations of cells and cell components. However, problems occur with such probes, particularly the problematic character of many standard protocols, and localization artifacts arising with reactive probes whose reactant and product species are physiochemically significantly different .
安全和危害
未来方向
In a study, new visible light harvesting dyes (MBR1–MBR5) were designed as efficient materials with silyl based anchoring abilities on semiconducting units for future dye-solar cells applications . The goal of the current study is to forecast the development of novel NLO materials with a D-π-A Semiconductor design that use semiconductors as anchoring groups to adhere to a surface .
属性
IUPAC Name |
disodium;4-[[4-hydroxy-9,10-dioxo-3-(4-sulfonatoanilino)anthracen-1-yl]amino]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O9S2.2Na/c29-24-18-3-1-2-4-19(18)25(30)23-22(24)20(27-14-5-9-16(10-6-14)38(32,33)34)13-21(26(23)31)28-15-7-11-17(12-8-15)39(35,36)37;;/h1-13,27-28,31H,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUCPERXCODTAQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)S(=O)(=O)[O-])NC5=CC=C(C=C5)S(=O)(=O)[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N2Na2O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061669 | |
| Record name | C.I. Mordant Black 13 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C.I. Mordant Black 13 | |
CAS RN |
1324-21-6, 85455-48-7 | |
| Record name | C.I. Mordant Black 13 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001324216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 4,4'-((9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylene)diimino)bis(benzenesulphonate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085455487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Mordant Black 13 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Mordant Black 13 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 4,4'-[(9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylene)diimino]bis(benzenesulphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



